Urobilinogen

Description

Historical Context and Early Discoveries in Bilirubin (B190676) Metabolism

The understanding of urobilinogen is intrinsically linked to the history of research into heme and bilirubin metabolism. The journey began with the catabolism of heme, a component of hemoglobin from aged red blood cells, which was identified as a necessary process for clearing waste products. encyclopedia.pub In the 1940s and 1950s, researchers demonstrated the endogenous formation of bilirubin from hemoglobin and identified carbon monoxide as a byproduct of this process. encyclopedia.pub A pivotal moment came in 1968 with the discovery of heme oxygenase, the enzyme responsible for converting heme to biliverdin (B22007), which is then reduced to bilirubin by biliverdin reductase. encyclopedia.pubwikipedia.org

For many years, the subsequent step in the pathway—the microbial reduction of bilirubin to this compound in the gut—was understood in principle, but the specific enzyme responsible remained a mystery. nih.govbiorxiv.org This gap in knowledge hindered a complete understanding of the heme excretion pathway and the gut-liver axis's role in maintaining bilirubin homeostasis. nih.gov Early investigations in the 20th century recognized the clinical importance of "urobilinuria" (the presence of this compound and its oxidized form, urobilin (B239242), in urine) as a sign of disturbed liver function. oup.com The work of researchers like Wilbur and Addis in 1914 highlighted the diagnostic value of measuring this compound in both urine and feces, particularly for liver dysfunction and anemias. oup.com

A significant breakthrough occurred recently with the identification of the gut microbial enzyme responsible for converting bilirubin to this compound. nih.govbiorxiv.org Through a combination of biochemical analysis and comparative genomics, researchers identified bilirubin reductase (BilR) . nih.govresearchgate.net This enzyme is predominantly found in bacteria belonging to the Firmicutes phylum within the gut microbiome. nih.govbiorxiv.org This discovery has filled a long-standing knowledge gap in the heme degradation pathway, providing a crucial tool to explore the relationship between gut microbial activity and human health. nih.govmedlineplus.gov

Significance of this compound within Human Physiology and Pathology

This compound is a key intermediate in the excretion of bilirubin. nih.gov After bilirubin is conjugated in the liver to make it water-soluble, it is secreted into the intestines via bile. wikipedia.orgmdpi.com In the gut, intestinal bacteria deconjugate and reduce bilirubin to this compound. encyclopedia.pubwikipedia.org A significant portion of this this compound is then further processed. About 80% is converted to stercobilinogen (B103226), which is oxidized to stercobilin, the pigment that gives feces its characteristic brown color. wikipedia.orgmedicinenet.com

The remaining 20% of this compound is reabsorbed into the bloodstream through the enterohepatic circulation. medicinenet.commedicinenet.com Most of this reabsorbed this compound is taken up by the liver and re-excreted into the bile. encyclopedia.pubstackexchange.com However, a small fraction bypasses the liver, enters the general circulation, and is filtered by the kidneys to be excreted in the urine. wikipedia.orgmedicinenet.com In urine, the colorless this compound is oxidized to urobilin, which contributes to urine's yellow color. encyclopedia.pubmedicinenet.com

The level of this compound in the urine is a valuable diagnostic indicator for several pathological conditions because its concentration reflects the balance between bilirubin production, liver function, and biliary drainage. thekingsleyclinic.comsprintdiagnostics.in A standard urinalysis, often using a simple dipstick test, measures urinary this compound levels, which are typically low in healthy individuals (0.1 to 1.0 mg/dL). thekingsleyclinic.commassivebio.comontosight.ai Deviations from this normal range can signal underlying disease. thekingsleyclinic.com

Elevated this compound levels can indicate:

Hemolytic Anemia : Conditions causing the premature destruction of red blood cells lead to increased bilirubin production, which in turn results in higher levels of this compound. sprintdiagnostics.incarehospitals.com

Liver Disease : In conditions like hepatitis or cirrhosis, the liver's ability to process the reabsorbed this compound from the portal circulation is impaired. wikipedia.orgcarehospitals.com This leads to more this compound entering the systemic circulation and being excreted by the kidneys. wikipedia.orgmassivebio.com Increased urinary this compound can be an early sign of liver damage. medicinenet.comjournalajrrhe.com

Low or absent this compound levels can suggest:

Biliary Obstruction : If the flow of bile from the liver to the intestines is blocked (e.g., by gallstones or tumors), bilirubin cannot reach the gut to be converted into this compound. thekingsleyclinic.comwikipedia.org This results in very low or absent levels of this compound in the urine. sprintdiagnostics.inwikipedia.org

Severe Liver Dysfunction : In cases of severe liver damage, the production of bile itself might be compromised, leading to reduced bilirubin excretion into the gut. carehospitals.comrupahealth.com

Disruption of Gut Flora : The use of broad-spectrum antibiotics can destroy the intestinal bacteria responsible for converting bilirubin to this compound, leading to a decrease in its production. wikipedia.orgcarehospitals.com

The clinical interpretation of this compound levels is a crucial part of diagnosing and monitoring hepatobiliary and hemolytic disorders. sprintdiagnostics.inontosight.ai

| Condition | Urinary this compound Level | Pathophysiological Mechanism | Citations |

|---|---|---|---|

| Normal | Low (0.1-1.0 mg/dL) | Normal bilirubin production, hepatic uptake, and biliary excretion. | thekingsleyclinic.commassivebio.com |

| Hemolytic Anemia | High | Increased breakdown of red blood cells leads to excess bilirubin production, overwhelming the liver's processing capacity and increasing this compound formation. | sprintdiagnostics.inwikipedia.orgcarehospitals.com |

| Hepatitis/Cirrhosis | High | Impaired liver function prevents the re-uptake of reabsorbed this compound, causing more to be excreted in the urine. | wikipedia.orgmassivebio.comcarehospitals.com |

| Biliary Obstruction | Low or Absent | Blockage prevents bilirubin from reaching the intestines, thus no this compound is formed. | thekingsleyclinic.comsprintdiagnostics.inwikipedia.org |

Current Research Landscape and Knowledge Gaps in this compound Studies

The recent discovery of the bilirubin reductase enzyme (BilR) has fundamentally changed the landscape of this compound research. nih.govbiorxiv.org This breakthrough has filled a major knowledge gap, providing researchers with the genetic and biochemical tools to investigate the specific role of the gut microbiome in bilirubin metabolism. nih.gov

Current research is actively exploring several key areas:

Microbiome and Health : Studies are examining the prevalence of the BilR enzyme gene in different populations. For instance, research has shown that BilR is a common feature in the gut microbiome of healthy adults but is less prevalent in infants and individuals with inflammatory bowel disease (IBD). nih.govbiorxiv.org This suggests a potential link between the absence of bilirubin-reducing microbes and conditions like neonatal jaundice, a hypothesis that is now an active area of investigation. nih.govresearchgate.net

Gut-Liver Axis : The identification of BilR reinforces the importance of the gut-liver axis in maintaining bilirubin homeostasis. nih.gov Future research can now focus more precisely on how microbial activity influences serum bilirubin levels and how this interaction impacts health and disease. nih.govresearchgate.net There is also growing interest in whether urobilin itself, the oxidized product of this compound, has distinct physiological functions, with some studies suggesting a positive association with adiposity and insulin (B600854) resistance, in contrast to the protective effects often attributed to bilirubin. mdpi.comresearchgate.net

Beyond this compound : While the conversion of bilirubin to this compound is a critical step, it is not the final one in the gut. The subsequent reduction of this compound to stercobilinogen is another microbially-driven process whose mechanism is not yet fully understood. nih.gov

Despite recent advances, significant knowledge gaps remain. The full extent to which gut microbial bilirubin metabolism affects serum bilirubin levels and the precise mechanisms by which an altered microbiome contributes to diseases like jaundice or IBD are still unresolved questions. nih.govresearchgate.net Further investigation is also needed to understand the potential independent biological activities of this compound and urobilin and their roles in metabolic diseases. mdpi.com

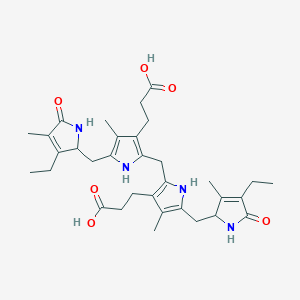

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHRVMZSZIDDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601105823 | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601105823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mesobilirubinogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14684-37-8 | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urobilinogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601105823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROBILINOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY8N5V3S0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesobilirubinogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Urobilinogen Biosynthesis

Heme Catabolism and Bilirubin (B190676) Formation as a Precursor

The journey to urobilinogen begins with the catabolism of heme, a process primarily occurring in the reticuloendothelial system, particularly in the spleen and the Kupffer cells of the liver. nih.gov Senescent red blood cells are the main source of hemoglobin, which, upon breakdown, releases heme. teachmephysiology.commedmastery.com Heme is also derived from the turnover of other heme-containing proteins like myoglobin (B1173299) and cytochromes. nih.gov

The initial and rate-limiting step in heme degradation is catalyzed by the enzyme heme oxygenase . researchgate.netfrontiersin.org This enzyme acts on the heme molecule, opening the porphyrin ring to produce biliverdin (B22007) , a green pigment, along with iron and carbon monoxide. nih.govresearchgate.netthemedicalbiochemistrypage.org Subsequently, the cytosolic enzyme biliverdin reductase reduces biliverdin to unconjugated bilirubin , an orange-yellow pigment. nih.govresearchgate.net This form of bilirubin is lipid-soluble and not readily excretable. teachmephysiology.com

Conjugated Bilirubin Processing and Biliary Excretion into the Intestine

Due to its insolubility in water, unconjugated bilirubin is transported in the bloodstream bound to albumin to the liver. teachmephysiology.comaasld.org Within the hepatocytes, the enzyme uridine diphosphate-glucuronosyltransferase (UGT1A1) conjugates bilirubin with glucuronic acid. nih.govmedscape.com This process, known as glucuronidation, results in the formation of water-soluble conjugated bilirubin (bilirubin diglucuronide and monoglucuronide). nih.govmedscape.com

This water-soluble form is then actively transported into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2) transporter and excreted as a component of bile into the duodenum. nih.govaasld.org This biliary excretion is the rate-limiting step in bilirubin metabolism. nih.gov

Role of the Gut Microbiota in Bilirubin Reduction to this compound

Once in the intestine, conjugated bilirubin is subject to the metabolic activities of the resident gut microbiota, which play a pivotal role in its conversion to this compound. This process involves two key microbial actions: deconjugation and reduction.

Identification and Characterization of Bilirubin Reductase (BilR)

For a long time, the specific enzyme responsible for the reduction of bilirubin to this compound remained elusive. Recent research, however, has identified and characterized this crucial enzyme as Bilirubin Reductase (BilR) . nih.govnews-medical.net Through a combination of biochemical analyses and comparative genomics, researchers pinpointed BilR as the key microbial enzyme that catalyzes this reduction. nih.govnews-medical.net BilR belongs to the Old Yellow Enzyme family of oxidoreductases. nih.govnih.gov Structural analysis has revealed that BilR can have different domains, including a TIM-barrel domain, an FAD-binding domain, and an NADPH-binding domain, which facilitate electron transfer. nih.govresearchgate.net

Enzymatic Activity and Substrate Specificity of BilR

The enzymatic activity of BilR involves the reduction of the carbon-carbon double bonds in the bilirubin molecule, converting it into the colorless compound this compound. nih.govnews-medical.net This reaction is crucial as it transforms bilirubin, which can be reabsorbed, into a more water-soluble form that is more readily excreted. nih.gov The substrate for this enzyme is unconjugated bilirubin, which is made available through the action of bacterial beta-glucuronidases. nih.gov The specificity of BilR for bilirubin is a key aspect of its function in the gut.

Predominant Microbial Taxa Encoding BilR (e.g., Firmicutes, Clostridia species)

Genomic and metagenomic analyses have revealed that the gene encoding BilR is predominantly found in bacteria belonging to the phylum Firmicutes , particularly within the class Clostridia . nih.govbiorxiv.orgnih.gov Specific species identified as carrying the bilR gene and capable of reducing bilirubin include members of the genera Clostridium and Ruminococcus. nih.govxiahepublishing.comresearchgate.net For instance, strains of Clostridium perfringens, Clostridium ramosum, and Clostridioides difficile have been shown to possess bilirubin reductase activity. nih.govxiahepublishing.com The prevalence of BilR is high in the gut microbiome of healthy adults but has been observed to be lower in neonates and individuals with inflammatory bowel disease. nih.govnews-medical.net

Mechanisms of Bilirubin Deconjugation by Bacterial Beta-Glucuronidases

Before bilirubin can be reduced by BilR, it must first be deconjugated from its glucuronic acid moieties. This hydrolysis is carried out by bacterial beta-glucuronidases . nih.govmdpi.com These enzymes cleave the glucuronide bonds, releasing unconjugated bilirubin into the intestinal lumen. nih.govmdpi.com The activity of bacterial beta-glucuronidases is therefore a critical prerequisite for the subsequent reduction to this compound. mdpi.com Several gut bacteria, including species of Clostridium and Bacteroides, are known to produce beta-glucuronidases. xiahepublishing.commdpi.comresearchgate.net This deconjugation step is also a key part of the enterohepatic circulation of bilirubin, as the resulting unconjugated bilirubin can be reabsorbed by the intestine. mdpi.com

Electron Transfer Mechanisms in Bilirubin Reduction

The biotransformation of bilirubin to this compound is a reductive process exclusively carried out by the gut microbiota. nih.gov This crucial step in heme catabolism is catalyzed by the enzyme bilirubin reductase (BilR), an oxidoreductase that acts on carbon-carbon double bonds. nih.govnews-medical.net The reaction involves the reduction of the double bond between the pyrrole (B145914) rings of bilirubin, a process that requires an electron donor. wikipedia.org

Recent research has identified that BilR utilizes NAD(P)H as a cofactor, which donates the electrons necessary for the reduction. wikipedia.orgebi.ac.uk The enzymatic mechanism facilitates the transfer of a hydride ion from NAD(P)H to the bilirubin substrate. ebi.ac.uk Structural analyses of BilR have revealed the presence of a flavodoxin-like domain and an NADP(H)-binding domain. news-medical.netresearchgate.netresearchgate.net This architecture is critical for the electron transfer process, suggesting a sophisticated mechanism for capturing and delivering electrons to bilirubin. The flavodoxin-like domain likely acts as an electron shuttle, accepting electrons from NAD(P)H and transferring them to the active site where bilirubin is bound.

The reduction of bilirubin to the colorless this compound is a key determinant in the body's ability to excrete the products of heme breakdown, thereby preventing their reabsorption and potential toxicity. nih.gov

Subsequent Metabolism of this compound to Urobilin (B239242) and Stercobilinogen (B103226)

Following its formation in the colon, this compound is subject to further metabolic processing, leading to the formation of urobilin and stercobilinogen. nih.govwikipedia.orgquora.comksumsc.comteachmephysiology.commsdvetmanual.commedmastery.comsemanticscholar.org The fate of this compound is twofold, involving both excretion and partial reabsorption in a process known as the enterohepatic circulation. ksumsc.comteachmephysiology.commsdvetmanual.com

A significant portion of the this compound, estimated to be around 80%, remains in the colon. teachmephysiology.com Here, it is further reduced by intestinal bacteria to form stercobilinogen. wikipedia.orgquora.comksumsc.comwikipedia.org Upon exposure to air, stercobilinogen is oxidized to stercobilin, the pigment responsible for the characteristic brown color of feces. wikipedia.orgquora.comksumsc.comwikipedia.org

Approximately 20% of the this compound is reabsorbed from the gut into the bloodstream and enters the portal circulation. ksumsc.comteachmephysiology.com Most of this reabsorbed this compound is taken up by the liver and re-excreted into the bile, completing the enterohepatic cycle. wikipedia.orgksumsc.com A smaller fraction of the reabsorbed this compound is not taken up by the liver and instead enters the systemic circulation, from where it is filtered by the kidneys and excreted in the urine. wikipedia.orgksumsc.comteachmephysiology.com In the urine, the colorless this compound is oxidized to urobilin upon exposure to air, which imparts the characteristic yellow color to urine. wikipedia.orgwikipedia.org

The metabolic pathways of this compound are summarized in the following table:

| Intermediate Compound | Precursor | Key Conversion Process | Resulting Product(s) | Significance |

| This compound | Bilirubin | Reduction by gut microbial bilirubin reductase (BilR). nih.govwikipedia.org | Urobilin, Stercobilinogen | Central intermediate in the excretion pathway of heme breakdown products. wikipedia.orgksumsc.com |

| Urobilin | This compound | Oxidation (typically in urine upon exposure to air). wikipedia.orgwikipedia.org | - | Gives urine its characteristic yellow color. wikipedia.orgwikipedia.org |

| Stercobilinogen | This compound | Reduction by gut bacteria in the colon. wikipedia.orgquora.comksumsc.com | Stercobilin | Precursor to the main pigment of feces. quora.comksumsc.com |

| Stercobilin | Stercobilinogen | Oxidation (typically in feces upon exposure to air). wikipedia.orgksumsc.com | - | Gives feces its characteristic brown color. wikipedia.orgksumsc.com |

Physiological and Pharmacological Roles of Urobilinogen

Urobilinogen's Contribution to Bilirubin (B190676) Homeostasis

This compound is a critical intermediate in the metabolic pathway that ensures the excretion of bilirubin, the yellow-orange pigment derived from the breakdown of senescent red blood cells. ijbtcm.com The homeostasis of bilirubin is a crucial physiological process, as high levels of this compound can be toxic. nih.gov

The process begins in the liver, where bilirubin is conjugated with glucuronic acid, making it water-soluble. ijbtcm.commedscape.com This conjugated bilirubin is then excreted into the bile and transported to the intestines. medscape.comnih.gov In the colon, gut microbiota, particularly species from the Firmicutes phylum, play a pivotal role. xiahepublishing.comnews-medical.netbiorxiv.org These bacteria produce enzymes, such as β-glucuronidases, that deconjugate the bilirubin. ijbtcm.comxiahepublishing.com The resulting unconjugated bilirubin is then reduced by a recently identified gut microbial enzyme, Bilirubin Reductase (BilR), to form the colorless compound this compound. nih.govnews-medical.netbiorxiv.org

The formation of this compound is a key step in preventing the reabsorption of bilirubin. nih.gov While unconjugated bilirubin can be readily reabsorbed into circulation, the conversion to water-soluble this compound facilitates its excretion from the body. nih.gov Most of the this compound is further oxidized by intestinal bacteria to stercobilin, the pigment that gives feces its characteristic brown color. teachmephysiology.comwikipedia.org A smaller portion is oxidized to urobilin (B239242), which contributes to the yellow color of urine. wikipedia.orgwikipedia.org The microbial reduction of bilirubin to this compound is therefore essential for completing the heme excretion pathway and maintaining bilirubin balance. nih.gov The absence or low abundance of bilirubin-reducing microbes, as seen in neonates, may contribute to conditions like neonatal jaundice. nih.gov

Antioxidant Properties of this compound and Urobilinoids

While bilirubin is well-known for its potent antioxidant properties, emerging research indicates that its metabolite, this compound, also possesses significant antioxidant capabilities. nih.govjst.go.jpresearchgate.net this compound and other related compounds, collectively known as urobilinoids, can mitigate oxidative stress, which is implicated in a variety of pathological conditions.

One study demonstrated that i-urobilinogen, a specific isomer of this compound, exhibits strong antioxidant activity. jst.go.jpresearchgate.net When tested for its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, this compound's activity was found to be higher than that of other well-known antioxidants. jst.go.jpresearchgate.net

| Compound | Scavenging Activity (%) |

|---|---|

| i-Urobilinogen | 72% |

| α-Tocopherol | - |

| Bilirubin | - |

| β-Carotene | - |

Note: The study indicated i-urobilinogen's scavenging activity was higher than the other tested antioxidants, with a 72% reduction in absorption. Specific percentage values for the other compounds were not provided in the same context. researchgate.net

Furthermore, synthesized this compound was shown to suppress the formation of linoleic acid hydroperoxides, indicating its ability to inhibit lipid peroxidation. jst.go.jpresearchgate.net The mechanism behind this antioxidant activity is suggested to involve the methylene (B1212753) bridge at the C10 position of the this compound molecule, which can easily donate a hydrogen atom to trap free radicals and inhibit radical chain reactions. jst.go.jpresearchgate.net While bilirubin itself has antioxidant effects, its concentration is low in the large intestine where this compound is prevalent, suggesting that this compound may be a key antioxidant in the intestinal environment. researchgate.net However, it is worth noting that in some assays, the antioxidant effectiveness of urobilin can be reversed in the presence of metabolic activation (S9). nih.gov

Enterohepatic Circulation and Systemic Distribution of this compound and its Derivatives

A significant portion of the this compound formed in the intestine is not immediately excreted. Instead, it enters the enterohepatic circulation, a process that involves reabsorption from the gut and transport back to the liver. wikipedia.orggpnotebook.com Approximately 20% of the this compound is reabsorbed from the intestinal lumen into the portal vein. teachmephysiology.comksumsc.comksumsc.com

Once it reaches the liver, the majority of this reabsorbed this compound is extracted by hepatocytes and re-excreted into the bile, effectively recycling the compound. ksumsc.comksumsc.comthebloodproject.com This recycling is a crucial aspect of maintaining the body's balance of bile pigments. docus.ai

A small fraction of the reabsorbed this compound, typically around 5% of the total this compound produced, escapes hepatic uptake and enters the systemic circulation. ijbtcm.comksumsc.comksumsc.com This systemically distributed this compound is then transported to the kidneys, where it is filtered and excreted in the urine. wikipedia.orggpnotebook.comksumsc.com Under normal physiological conditions, only a small amount, about 0-4 mg, appears in the urine daily. Upon exposure to air, this urinary this compound is oxidized to the yellow pigment urobilin. wikipedia.orgksumsc.com This entire process highlights the dynamic distribution of this compound throughout the body, linking the gut, liver, and kidneys.

| Fate | Percentage/Route | Description |

|---|---|---|

| Excreted in Feces | ~80% | Converted to stercobilinogen (B103226) and then oxidized to stercobilin, giving feces its color. teachmephysiology.com |

| Enterohepatic Circulation | ~20% | Reabsorbed from the intestine into the portal vein. teachmephysiology.comksumsc.com |

| Re-excreted by Liver | Most of the reabsorbed amount | Taken up by the liver and secreted back into the bile. ksumsc.com |

| Excreted in Urine | Small amount of reabsorbed portion (~1-5%) | Escapes liver uptake, enters systemic circulation, and is excreted by the kidneys as urobilin. ijbtcm.comksumsc.comksumsc.com |

Interactions with Carrier Proteins (e.g., Albumin binding by Urobilin)

Similar to its precursor bilirubin, which is hydrophobic and requires a carrier protein for transport in the blood, urobilin also binds to the plasma protein albumin. nih.govmdpi.comdigitellinc.com Bilirubin travels through the systemic circulation primarily bound to albumin before being conjugated in the liver. nih.gov After this compound is formed in the intestine and oxidized to urobilin, a portion is reabsorbed into the bloodstream via the hepatic portal vein. nih.govmdpi.com

Recent studies utilizing in silico docking analysis and in vitro autofluorescence assays have confirmed that urobilin binds to human serum albumin. mdpi.comdigitellinc.comnih.gov This binding is crucial for its transport through the systemic circulation. mdpi.com Interestingly, the binding sites on albumin for urobilin appear to be different from those for bilirubin, although there is some overlap. mdpi.comnih.gov

| Compound | Interacting Amino Acids (via Hydrogen Bonds) |

|---|---|

| Bilirubin | E208, K212, D237, K240 mdpi.comnih.gov |

| Urobilin | H67, K240, E252 mdpi.comnih.gov |

The amino acid K240 is common to the binding of both molecules, suggesting a potential for competitive binding between urobilin and bilirubin for albumin. mdpi.comnih.gov In vitro experiments have demonstrated that urobilin, like bilirubin, exhibits autofluorescence when bound to albumin, and the intensity of this fluorescence is directly related to the concentration of urobilin. digitellinc.comnih.gov This was the first study to identify a specific binding protein for urobilin, shedding light on an important aspect of its physiological function and transport. nih.gov

Urobilinogen As a Biomarker in Clinical Research and Disease States

Hepatic Dysfunction and Urobilinogen Levels

The liver plays a central role in the metabolism of bilirubin (B190676) and the subsequent formation of this compound. Consequently, alterations in liver function are often reflected in urinary this compound levels.

Elevated this compound in Hepatocellular Injury (e.g., Hepatitis, Cirrhosis, Liver Failure, Liver Cancer)

Elevated levels of this compound in the urine are a key indicator of hepatocellular injury. In conditions such as hepatitis, cirrhosis, and liver cancer, the liver's ability to process and excrete bilirubin is compromised. sprintdiagnostics.incarehospitals.com This impairment leads to a buildup of bilirubin in the bloodstream, which is then converted to this compound in the intestines. sprintdiagnostics.in The damaged liver is also less efficient at reabsorbing and recycling this compound from the portal circulation, resulting in increased excretion in the urine. wikipedia.orgquora.com

In cases of liver diseases like hepatitis and cirrhosis, even before overt symptoms such as jaundice appear, elevated this compound can be detected. tuasaude.com For instance, in liver cancer, or hepatocellular carcinoma, impaired bilirubin metabolism can lead to abnormal this compound levels. thekingsleyclinic.com While elevated levels may suggest early liver dysfunction, reduced levels can occur if a tumor obstructs the bile duct. thekingsleyclinic.commassivebio.com

A urine this compound test can serve as an initial screening tool. Studies have shown its potential as a screening test for liver function abnormalities with a positive predictive value of 83-86%. droracle.ai However, it is important to note that a this compound test alone is not sufficient for diagnosis and should be correlated with other clinical findings and laboratory tests, such as liver enzyme levels. medlineplus.govmedicinenet.com

Table 1: this compound Levels in Various Liver Conditions

| Liver Condition | Typical this compound Finding | Underlying Mechanism |

| Hepatitis | Elevated | Impaired liver cell function reduces the reabsorption of this compound from portal circulation. wikipedia.org |

| Cirrhosis | Elevated (early stages) | Scar tissue impedes the liver's ability to process bilirubin and reabsorb this compound. thekingsleyclinic.com |

| Liver Failure | Elevated or Reduced | In early failure, levels may be high due to impaired processing. In severe failure, production may decrease. carehospitals.comdiagnopein.com |

| Liver Cancer | Elevated or Reduced | Tumors can impair liver function leading to high levels, or block bile ducts causing low levels. thekingsleyclinic.com |

Reduced this compound in Severe Hepatic Impairment

Conversely, very low or absent levels of this compound in the urine can signify severe hepatic impairment or a complete obstruction of the bile ducts. carehospitals.comdiagnopein.com In cases of advanced liver disease or liver failure, the production of bilirubin itself may be so compromised that very little is secreted into the intestine to be converted into this compound. thekingsleyclinic.comdiagnopein.com Similarly, a blockage in the bile ducts, for example due to gallstones or a tumor, prevents bilirubin from reaching the intestines, leading to a significant decrease or absence of this compound in the urine. thekingsleyclinic.comcarehospitals.commedlineplus.gov This is often accompanied by pale stools, as the pigments derived from bilirubin are what give feces its characteristic color. wikipedia.org

This compound as an Early Indicator of Subclinical Hepatic Impairment

A key advantage of monitoring urinary this compound is its potential to detect liver dysfunction at a subclinical stage. journalajrrhe.com Changes in this compound levels can often be observed before other liver function tests (LFTs) become abnormal. journalajrrhe.com This makes it a valuable, though often underutilized, tool for early detection of hepatic impairment, allowing for timely intervention. journalajrrhe.com

Hemolytic Disorders and this compound Dynamics

The concentration of this compound is also directly related to the rate of red blood cell breakdown.

Increased this compound in Hemolytic Anemia and Red Blood Cell Turnover

Hemolytic anemia is a condition characterized by the premature destruction of red blood cells. carehospitals.comgeekymedics.com This accelerated breakdown leads to an overproduction of bilirubin, which in turn results in increased production and excretion of this compound. carehospitals.comwikipedia.org In fact, in hemolytic anemia, hemoglobin degradation and bilirubin production can increase by six to ten times the normal rate. thebloodproject.com This surge in bilirubin overwhelms the liver's capacity to conjugate and excrete it, leading to elevated levels of this compound in both the gut and subsequently, the urine. wikipedia.orgthebloodproject.com Therefore, elevated urinary this compound is a hallmark finding in hemolytic anemias. medlineplus.govhealthgrades.com

Table 2: Differentiating Jaundice Types by this compound Levels

| Type of Jaundice | Urinary Bilirubin | Urinary this compound | Fecal this compound |

| Pre-hepatic (e.g., Hemolytic Anemia) | Absent | Increased | Increased |

| Hepatic (e.g., Hepatitis) | Present | Increased | Decreased |

| Post-hepatic (e.g., Biliary Obstruction) | Present | Absent or very low | Absent or very low |

Assessment of Compensated Hemolysis

In cases of compensated hemolysis, the bone marrow increases its production of red blood cells to match the rate of destruction, meaning the patient may not be anemic. medscape.commsdmanuals.com However, the increased turnover of red blood cells still leads to a higher production of bilirubin and consequently, this compound. medscape.commsdmanuals.com Therefore, an elevated urinary this compound level can be an early and sensitive indicator of compensated hemolysis, even when the complete blood count appears normal. journalajrrhe.com This highlights the diagnostic value of this compound in uncovering underlying hemolytic processes that might otherwise go undetected. journalajrrhe.com

Compound Names Mentioned

Bilirubin

this compound

Biliary Tract Obstruction and this compound Absence

The obstruction of the biliary tract, which prevents the normal flow of bile from the liver to the intestines, has a direct and significant impact on the levels of this compound in both urine and feces. The absence or near-absence of this compound is a key diagnostic indicator of a complete blockage.

Impact of Gallstones, Tumors, and Strictures on this compound Excretion

Obstructions within the bile ducts, commonly caused by gallstones, tumors, or strictures, physically prevent bile, and therefore bilirubin, from reaching the intestines. docus.aimanhattanmedicalarts.com Bilirubin is the precursor to this compound, which is formed through the action of intestinal bacteria. wikipedia.orgmedlineplus.gov When the flow of bilirubin into the gut is impeded, the production of this compound ceases. docus.ai

This interruption in the metabolic pathway leads to a marked decrease or complete absence of this compound in the urine and stool. wikipedia.orgresearchgate.net Consequently, the urine may darken due to the renal excretion of conjugated bilirubin that has backed up into the bloodstream, while the stools become pale or clay-colored due to the lack of stercobilin, the oxidized form of this compound that gives feces its characteristic brown color. manhattanmedicalarts.comresearchgate.net A urine this compound test can be a valuable initial screening tool, with a reported positive predictive value of approximately 84% and a negative predictive value of around 89% for detecting biliary obstruction. thekingsleyclinic.com

Table 1: Impact of Biliary Obstructions on this compound Excretion

| Obstruction Type | Mechanism | Effect on this compound |

| Gallstones | Blockage of bile ducts, preventing bilirubin from reaching the intestines. docus.aimanhattanmedicalarts.com | Decreased or absent this compound production. manhattanmedicalarts.com |

| Tumors | Compression or infiltration of bile ducts, leading to obstruction. researchgate.net | Reduced or absent this compound in urine and feces. manhattanmedicalarts.comthekingsleyclinic.com |

| Strictures | Narrowing of the bile ducts, impeding bile flow. docus.aimanhattanmedicalarts.com | Low to absent levels of this compound. manhattanmedicalarts.com |

Diagnostic Utility in Differentiating Cholestatic Conditions

The measurement of urinary this compound is a useful tool in the differential diagnosis of cholestatic conditions, which are characterized by reduced or stopped bile flow. thekingsleyclinic.comnih.gov In cases of complete extrahepatic obstruction, such as that caused by a gallstone in the common bile duct or a pancreatic tumor, urinary this compound is typically absent. wikipedia.orgresearchgate.net This finding helps distinguish obstructive jaundice from intrahepatic cholestasis or hepatocellular diseases like hepatitis, where this compound may still be present, albeit at varying levels. journalajrrhe.commedicinenet.com

For instance, in a study involving infants with biliary atresia, a form of cholestatic jaundice, urinary this compound levels were significantly lower compared to infants with other non-biliary atresia forms of cholestasis and healthy controls. researchgate.net A cutoff value of ≤0.32 mg/dl for urinary this compound demonstrated a sensitivity of 88% and a specificity of 72% in differentiating biliary atresia from other cholestatic disorders. researchgate.net When combined with gamma-glutamyl transpeptidase (GGT) levels, the diagnostic accuracy improved. researchgate.net Therefore, assessing this compound levels can aid clinicians in narrowing down the potential causes of jaundice and guiding further diagnostic imaging and interventions. nih.govisciii.es

This compound in Gut-Liver Axis Dysregulation

The intricate relationship between the gut microbiota and the liver, known as the gut-liver axis, is crucial for maintaining metabolic homeostasis, including the processing of bilirubin. nih.gov Dysregulation of this axis can significantly alter this compound levels and is implicated in the pathophysiology of various intestinal and liver diseases.

Altered Gut Microbiota Composition and BilR Prevalence in Inflammatory Bowel Disease (IBD)

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract and significant alterations in the gut microbiota composition, a state known as dysbiosis. mdpi.comnih.gov Studies have shown that patients with IBD have a decreased microbial diversity, often marked by a depletion of bacteria from the Firmicutes phylum and an enrichment of Proteobacteria. mdpi.com

Crucially, certain bacteria within the gut are solely responsible for the conversion of bilirubin to this compound, a process mediated by the enzyme bilirubin reductase (BilR). nih.gov Research has identified that specific intestinal bacteria, particularly those belonging to the Clostridiales order, are key players in this conversion. medrxiv.org In IBD, the dysbiotic environment can lead to a reduced prevalence and activity of these bilirubin-metabolizing bacteria. mdpi.com This disruption in the microbiota's capacity to metabolize bilirubin can affect this compound production and has been linked to the altered bile acid metabolism observed in IBD patients. asm.org

Impact of Intestinal Disorders and Malabsorption Syndromes on this compound Levels

Intestinal disorders that lead to malabsorption, such as celiac disease and inflammatory bowel disease, can interfere with the normal enterohepatic circulation of bilirubin and this compound. labtestsguide.comcarehospitals.com In healthy individuals, a portion of the this compound formed in the gut is reabsorbed into the bloodstream and returned to the liver. medlineplus.gov Malabsorption syndromes can disrupt this reabsorption process.

This compound in Neonatal Hyperbilirubinemia Research

Association with Gut Microbiome Development and Jaundice in Infants

The development of the gut microbiome in a newborn is a critical factor in the metabolism of bilirubin and the incidence of neonatal jaundice. nih.gov At birth, the neonatal gut is nearly sterile and is progressively colonized by bacteria. nih.govwikipedia.org This nascent microbial community is initially ill-equipped to perform many of the metabolic functions of a mature gut microbiome, including the reduction of bilirubin to this compound. wikipedia.orgstonybrookmedicine.edu

In adults, gut bacteria convert conjugated bilirubin into this compound, which is then largely excreted in the feces. mhmedical.com However, in neonates, the low concentration and activity of specific intestinal bacteria mean this conversion is significantly reduced. nih.govstonybrookmedicine.edu this compound may not be detectable in the feces of a newborn until several days after birth. nih.gove-century.us This inefficiency in bilirubin reduction is a key contributor to the physiological jaundice seen in many infants. wikipedia.orgnih.gov

Research has identified that the absence or low abundance of gut microbes capable of bilirubin reduction can exacerbate neonatal jaundice. nih.gov The enzyme responsible for this crucial step, bilirubin reductase (BilR), is often absent in the gut microbiome of newborns. nih.gov Studies have shown that bacteria with the confirmed ability to convert bilirubin, such as certain species of Bacteroides and Clostridium, may not be present in sufficient quantities in the gut of neonates until about one week after birth, which often coincides with the subsiding of physiological jaundice. mdpi.com

Table 1: Factors in the Neonatal Gut Influencing Bilirubin Metabolism

| Factor | Role in Neonates | Consequence |

|---|---|---|

| Gut Microbiome | Initially sterile, with low bacterial diversity and concentration. nih.govwikipedia.org | Reduced conversion of bilirubin to this compound for excretion. stonybrookmedicine.edu |

| Bilirubin Reductase (BilR) | Enzyme is often absent or in low abundance in the neonatal gut. nih.gov | Inefficient reduction of bilirubin, leading to its accumulation. nih.gov |

| β-glucuronidase | Higher activity in the newborn intestine; also present in breast milk. wikipedia.orgstonybrookmedicine.edu | Deconjugates bilirubin, making it lipid-soluble and easily reabsorbed. wikipedia.org |

| Feeding Method | Breast milk can contain factors like β-glucuronidase and influence the microbiome composition. wikipedia.orgmdpi.com | Can contribute to increased enterohepatic circulation and "breast milk jaundice". wikipedia.org |

Enterohepatic Circulation of Bilirubin in Neonates

The enterohepatic circulation of bilirubin is a physiological process that is significantly enhanced in newborns, contributing to neonatal hyperbilirubinemia. stonybrookmedicine.edu This process involves the reabsorption of unconjugated bilirubin from the intestine back into the bloodstream, which then returns to the liver. ceufast.com In neonates, several factors amplify this circulatory loop.

Firstly, the neonatal intestine has a higher concentration of the enzyme β-glucuronidase compared to adults. nih.govstonybrookmedicine.edu This enzyme acts on conjugated bilirubin that has been excreted into the gut, hydrolyzing it back into unconjugated bilirubin. stonybrookmedicine.edu Unconjugated bilirubin is lipid-soluble and can be readily reabsorbed across the intestinal wall and back into the portal circulation. nih.gov

Secondly, as previously mentioned, the scarcity of intestinal bacteria in the newborn gut means that very little conjugated bilirubin is converted to this compound and stercobilinogen (B103226) for excretion in the stool. wikipedia.orgstonybrookmedicine.edu In the absence of this bacterial conversion, a larger pool of bilirubin remains in the intestine, available for deconjugation and subsequent reabsorption. wikipedia.org

Finally, factors such as delayed passage of meconium, which is rich in bilirubin, can also increase the time bilirubin remains in the intestine, allowing for greater reabsorption. stonybrookmedicine.edu This enhanced enterohepatic circulation places a greater load on the neonatal liver, which already has a limited capacity for conjugating bilirubin, thus leading to elevated levels of unconjugated bilirubin in the blood and the clinical sign of jaundice. stonybrookmedicine.edu

This compound and Systemic Disease Associations

Cardiovascular and Metabolic Syndrome Research (e.g., Insulin (B600854) Resistance, Type 2 Diabetes Mellitus, Obesity)

While its precursor, bilirubin, is known for its antioxidant properties and is inversely associated with cardiovascular disease and metabolic syndrome, this compound and its oxidized form, urobilin (B239242), have been linked to adverse metabolic profiles in recent research. researchgate.netplos.orgplos.org Studies have found a positive correlation between plasma urobilin levels and markers of metabolic dysfunction, including adiposity, insulin resistance, and Type 2 Diabetes Mellitus (T2DM). researchgate.netmdpi.com

In research involving obese individuals, higher plasma urobilin levels were associated with increased Body Mass Index (BMI), body fat percentage, plasma insulin, and HOMA-IR (a measure of insulin resistance). mdpi.com This suggests that urobilin may be a factor that contributes to or is indicative of worsening obesity-related comorbidities. mdpi.com Conversely, lower levels of serum total bilirubin have been linked to a significantly higher risk of T2DM, particularly in obese individuals. nih.gov This inverse relationship between bilirubin and T2DM risk highlights the complex role of the heme catabolism pathway in metabolic health. nih.govnih.gove-dmj.org

The mechanism appears to involve increased bilirubin clearance in obese individuals, potentially through enhanced hepatic conjugation, leading to more substrate for intestinal bacteria to convert into this compound and subsequently urobilin. researchgate.netmdpi.com This reabsorbed urobilin is then positively associated with insulin resistance. researchgate.net Elevated urinary this compound has also been identified as a biomarker in cardiovascular disease, with significantly increased levels observed during a heart attack. researchgate.net

Table 2: Association of Bilirubin and Urobilin with Metabolic Conditions

| Compound | Association with Metabolic Condition | Key Findings |

|---|---|---|

| Bilirubin | Inverse | Higher serum bilirubin is associated with a decreased risk of Type 2 Diabetes Mellitus and Metabolic Syndrome. plos.orgplos.orgnih.gov |

| Urobilin | Positive | Higher plasma urobilin is positively correlated with insulin resistance, BMI, and body fat percentage in obese individuals. researchgate.netmdpi.com |

This compound as a Biomarker for Chronic Chagas Cardiomyopathy

Chronic Chagas cardiomyopathy (CCC) is a severe and life-threatening manifestation of Chagas disease, a parasitic infection caused by Trypanosoma cruzi. nih.govfrontiersin.org There is a critical need for biomarkers that can predict disease progression and manage patients effectively. nih.govplos.orgnih.gov

Recent untargeted metabolomics studies have identified metabolites within the heme metabolism pathway as potential biomarkers for CCC. nih.gov In a cross-sectional study comparing healthy individuals, individuals with indeterminate Chagas disease, and patients with CCC, researchers observed a progressive metabolic shift across the disease stages. nih.gov

While levels of bilirubin and biliverdin (B22007) were found to be reduced, there was a significant and substantial increase in L-urobilin levels that correlated with the progression from the indeterminate form of the disease to chronic Chagas cardiomyopathy. nih.gov This finding suggests that elevated urobilin could serve as a biomarker indicating the severity and progression of cardiac manifestations in Chagas disease. nih.gov The distinct metabolic profiles among the different patient groups highlight the potential for using a panel of metabolites, including urobilin, to better stratify patients and guide clinical management. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 5,6-DHET |

| ACTH |

| Adenosine |

| Albumin |

| Arachidonic acid |

| Bilirubin |

| Bilirubin reductase |

| Biliverdin |

| Ca-125 |

| Calcitonin gene-related peptide |

| Cholesterol |

| Corticosterone |

| Cortisol |

| Cortisone |

| Creatine |

| C-reactive protein |

| Cryptococcus amylolentus |

| Cystatin-C |

| Desmoglein |

| Desmoplakin |

| Fibrinopeptide B (1–13) |

| Galactose |

| Galectin-3 |

| Glucuronic acid |

| Glycerol |

| Heme |

| Insulin |

| L-urobilin |

| Myoglobin (B1173299) |

| Neutrophil gelatinase-associated lipocalin |

| Occludin |

| Penicillium oxalicum |

| Phenylacetaldehyde |

| Phenylacetylglutamine |

| Plakoglobin |

| Prostaglandin E2 |

| Stercobilin |

| Stercobilinogen |

| Substance P |

| Toluene |

| Urobilin |

| This compound |

| Uric acid |

| Vanillactate |

| β-cryptoxanthin |

Differential Diagnosis in Acute Hepatic Porphyria (AHP) (e.g., Porphobilinogen (B132115) Interference)

A significant challenge in the diagnostic workup of Acute Hepatic Porphyria (AHP) is the potential for this compound to interfere with the accurate measurement of porphobilinogen (PBG), a key biomarker for the condition. amegroups.orgresearchgate.net This interference can lead to false-positive results, delaying a correct diagnosis and the initiation of appropriate treatment for this rare and potentially life-threatening genetic disorder. amegroups.orgnih.gov

The primary reason for this diagnostic confusion lies in the chemical similarity between this compound and PBG. Both compounds react with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which is the foundational chemical in many rapid screening tests for AHP, producing a similar red-colored product. nih.govresearchgate.netsci-hub.se This cross-reactivity means that a simple colorimetric test cannot, on its own, definitively distinguish between elevated this compound and the pathologically significant increase in PBG that characterizes an acute AHP attack. nih.govresearchgate.net

Urine dipstick tests impregnated with Ehrlich's reagent are particularly susceptible to this interference. nih.govresearchgate.net A positive result for "this compound" on a standard urinalysis can be a "false" positive caused by the presence of high levels of urinary PBG in a patient experiencing an AHP attack. nih.govresearchgate.net This is a critical point, as the diagnosis of AHP relies heavily on the detection of markedly elevated urinary PBG. amegroups.orgresearchgate.net

To address this issue, several methods have been developed to differentiate between this compound and PBG. The most well-known of these is the Watson-Schwartz test . scribd.comuct.ac.zabiologyonline.com This qualitative test is based on the differential solubility of the Ehrlich's reagent-compound complexes in organic solvents. uct.ac.zaslideshare.net

The procedure involves the following steps:

Urine is mixed with Ehrlich's reagent. A resulting pink or red color indicates the presence of either this compound or PBG. uct.ac.za

Chloroform (B151607) is then added to the solution and mixed. uct.ac.za

The mixture is allowed to separate into two layers: an upper aqueous layer and a lower chloroform layer. uct.ac.za

The interpretation is as follows:

If the red color is extracted into the lower chloroform layer , it indicates the presence of this compound. uct.ac.za

If the red color remains in the upper aqueous layer , it confirms the presence of PBG, suggesting a diagnosis of AHP. uct.ac.za

A further refinement can be made by adding butanol to a separate aliquot of the red solution, which can also help in the differentiation process. scribd.comquizlet.com

It is important to note that if very high concentrations of either substance are present, the color may persist in both layers, necessitating further separation steps. uct.ac.za While the Watson-Schwartz test is a valuable screening tool, more specific and quantitative methods are now preferred for a definitive diagnosis. porphyrianet.org These methods often involve techniques like anion exchange chromatography to separate this compound and other interfering substances from PBG before quantification with Ehrlich's reagent. porphyrianet.org

Recent research has also highlighted a novel approach to flag potential AHP cases from routine urinalysis. Studies have shown that patients with AHP often exhibit a significantly high "false" urinary this compound level. nih.govresearchgate.net A proposed diagnostic indicator is the urinary this compound/serum total bilirubin ratio . nih.govresearchgate.net One study found that a cutoff value of 3.22 for this ratio provided 100% sensitivity and 100% specificity in distinguishing AHP patients from controls. nih.govresearchgate.net This suggests that a markedly elevated this compound reading on a dipstick, especially when serum bilirubin is normal or only slightly elevated, should raise suspicion for AHP and prompt more specific testing for PBG. nih.gov

The Hoesch test is another rapid screening method for urinary PBG that is considered to have higher specificity than the Watson-Schwartz test because it is less prone to interference from this compound. mdpi.comnih.gov

The accurate differentiation between this compound and porphobilinogen is of paramount importance. A misinterpretation of a screening test can have serious consequences. A false-positive result may lead to unnecessary anxiety and further, more invasive, testing. Conversely, and more critically, attributing a positive result to this compound when it is, in fact, due to PBG can delay the diagnosis of an acute porphyria attack, which requires prompt and specific treatment to prevent severe neurological complications. nih.gov

Interactive Data Table: Differentiating this compound and Porphobilinogen in Urine Screening

| Feature | This compound | Porphobilinogen (PBG) |

| Reaction with Ehrlich's Reagent | Forms a red-colored complex | Forms a red-colored complex |

| Watson-Schwartz Test (Chloroform Extraction) | Red complex is soluble (color moves to the lower chloroform layer) | Red complex is insoluble (color remains in the upper aqueous layer) |

| Clinical Significance in High Concentrations | Can indicate liver disease or hemolysis | A hallmark of an Acute Hepatic Porphyria (AHP) attack |

| "False Positive" on Urine Dipstick | N/A | Can cause a "false" positive this compound reading |

Genetic and Environmental Modulators of Urobilinogen Metabolism

Genetic Polymorphisms Affecting Bilirubin (B190676) and Urobilinogen Metabolism

Genetic variations, particularly within the UGT1A1 gene, play a crucial role in an individual's ability to process bilirubin, the precursor to this compound. These genetic differences can lead to conditions characterized by altered bilirubin and, consequently, this compound levels.

Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1) Variants (e.g., UGT1A16, UGT1A128)

The enzyme Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1) is paramount for the conjugation of bilirubin in the liver, a critical step for its excretion. researchgate.netnih.gov Genetic polymorphisms in the UGT1A1 gene can lead to reduced enzyme activity, resulting in inherited disorders of bilirubin metabolism. preprints.orgaasld.org

One of the most studied variants is UGT1A1*28 , which is characterized by an additional TA repeat in the TATA box of the gene's promoter region. preprints.orgmedscape.comahajournals.org This variation leads to reduced transcription of the UGT1A1 gene, causing a significant decrease in enzyme activity, often to about 30% of the normal level. medscape.comahajournals.orgnih.gov This particular polymorphism is a primary cause of Gilbert's syndrome in Caucasian populations. ahajournals.org

Another significant variant, more prevalent in Asian populations, is UGT1A1*6 (Gly71Arg). researchgate.net This variant involves a missense mutation in the gene and is also associated with reduced UGT1A1 enzyme activity. researchgate.net Studies have indicated that both UGT1A128 and UGT1A16 are linked to an increased risk of hyperbilirubinemia. researchgate.net While over 100 different mutations in the UGT1A1 gene have been identified, UGT1A16 and UGT1A128 are among the most clinically relevant in relation to their impact on bilirubin metabolism. preprints.orgnih.gov

Table 1: Key UGT1A1 Variants and their Genetic Characteristics

| Variant | Genetic Alteration | Consequence | Predominant Population |

|---|---|---|---|

| UGT1A1*28 | Insertion of a TA repeat in the promoter region | Reduced gene transcription and enzyme activity | Caucasians, Africans |

| UGT1A1*6 | Gly71Arg missense mutation | Reduced enzyme activity | Asians |

Impact on Serum Bilirubin and Urinary this compound Excretion

The reduced UGT1A1 enzyme activity associated with variants like UGT1A128 and UGT1A16 directly leads to decreased conjugation of bilirubin. aasld.orgmedscape.com This impairment results in elevated levels of unconjugated bilirubin in the serum, a hallmark of Gilbert's syndrome. aasld.orgnih.govpatient.info

Theoretically, reduced hepatic excretion of conjugated bilirubin into the gut would lead to lower production of this compound by intestinal bacteria, and consequently, lower levels in the urine. researchgate.netnih.gov However, some research has presented a counterintuitive finding. A study on the UGT1A1 Gly71Arg (UGT1A16) polymorphism found a significant association with an increased risk of positive urine this compound tests, particularly in males. nih.gov The adjusted odds ratio for a positive this compound test was 1.50 for individuals with at least one Arg allele compared to those with the Gly/Gly genotype. nih.gov

Possible explanations for this unexpected increase include an elevation of serum this compound derived from the increased pool of unconjugated bilirubin, enhanced this compound synthesis in the intestine, or increased renal excretion of this compound. researchgate.netnagoya-u.ac.jp In individuals with Gilbert's syndrome, while serum bilirubin is elevated, urinary this compound levels are often reported as normal or subnormal. preprints.orgpatient.infopreprints.org This suggests a complex relationship between genetic variants, serum bilirubin, and urinary this compound that may be influenced by other factors.

Table 2: Impact of UGT1A1*6 (Gly71Arg) on Urinary this compound

| Genotype | Adjusted Odds Ratio (95% CI) for Positive Urine this compound |

|---|---|

| Gly/Gly | Reference |

| Gly/Arg | 1.49 (1.14–1.94) |

| Arg/Arg | 1.67 (0.86–3.26) |

| Gly/Arg + Arg/Arg | 1.50 (1.17–1.94) |

Source: Adapted from Kataoka et al., 2012 nih.gov

Influence of Dietary Factors on this compound Production

Diets high in fat can alter the gut microbiota composition and may increase intestinal permeability. nih.gov Specifically, high-fat diets can increase the secretion of bile acids, which have antimicrobial properties that can shape the microbial community. frontiersin.org A diet rich in animal fat and protein and low in plant fiber can promote the growth of certain types of bacteria over others, potentially altering the efficiency of bilirubin metabolism in the gut. binasss.sa.cr For instance, some research suggests that microbial metabolism of L-carnitine, which is abundant in red meat, can lead to the production of compounds that influence gut health. nih.gov

Conversely, diets rich in dietary fiber from sources like whole grains, vegetables, and fruits support a diverse and healthy gut microbiome. nih.gov Fiber is fermented by gut bacteria to produce short-chain fatty acids (SCFAs), which are crucial for maintaining colonic health. frontiersin.org A healthy gut environment fostered by a high-fiber diet can influence the microbial populations responsible for this compound production. nih.gov Certain foods, such as those rich in red pigments like beets, can also temporarily affect urine color, which might be mistaken for changes in this compound levels. sprintdiagnostics.in

Pharmacological Interventions Affecting Gut Microbiota and this compound (e.g., Antibiotics)

Pharmacological agents, most notably antibiotics, can have a profound impact on this compound levels by disrupting the intestinal microbiota. sprintdiagnostics.inmedicinenet.com Broad-spectrum antibiotics, in particular, can significantly reduce the diversity and population of gut bacteria. mdpi.comfrontiersin.orggutmicrobiotaforhealth.com This disruption directly impairs the conversion of bilirubin to this compound in the intestines, as the bacteria responsible for this process are diminished. sprintdiagnostics.inmedicinenet.com

The consequence of this microbial disruption is a decrease or even complete absence of this compound in both the feces and urine. medicinenet.comcarehospitals.com This effect is generally temporary, with the gut microbiota and this compound production recovering after the course of antibiotics is completed. However, the recovery can be variable and may take a significant amount of time. gutmicrobiotaforhealth.com

Beyond antibiotics, other medications can also influence this compound levels. sprintdiagnostics.in Drugs that affect liver function can alter bilirubin metabolism and subsequently impact this compound production. medicinenet.com For example, certain medications can induce hemolysis, leading to an increased breakdown of red blood cells and a subsequent rise in bilirubin and this compound. mydoxa.com

Physiological States Affecting this compound (e.g., Pregnancy, Hydration Status)

Normal physiological changes in the body can also lead to fluctuations in this compound levels.

Pregnancy: During pregnancy, a woman's body undergoes significant hormonal and metabolic changes. sprintdiagnostics.in There is an increased turnover of red blood cells, which can lead to higher bilirubin production. sprintdiagnostics.in Additionally, hormonal fluctuations can affect liver function. sprintdiagnostics.in These factors can collectively lead to altered this compound levels. sprintdiagnostics.indiagnoxhealth.com Elevated this compound in pregnancy may sometimes be an indicator of conditions like hemolysis or hepatocellular disease. medscape.com

Hydration Status: The concentration of this compound in the urine is significantly affected by a person's hydration status. sprintdiagnostics.inthekingsleyclinic.com Dehydration leads to more concentrated urine, which will result in a higher measured level of this compound, even if the total amount being excreted has not changed. sprintdiagnostics.inmydoxa.comthekingsleyclinic.com Conversely, being well-hydrated dilutes the urine, leading to a lower concentration of this compound. sprintdiagnostics.in Therefore, it is crucial to consider a patient's hydration status when interpreting urinary this compound results. sprintdiagnostics.insprintdiagnostics.in Urine specific gravity is a parameter often used to assess hydration and has been shown to correlate with urine color and the concentration of substances like this compound. frontiersin.org

Advanced Research Methodologies for Urobilinogen Analysis

Spectrophotometric Techniques

Spectrophotometry remains a cornerstone of urobilinogen analysis, offering rapid and cost-effective quantification. Modern advancements have led to the development of more specific and sensitive methods beyond the traditional approaches.

Ehrlich's Aldehyde Reaction (p-diethylaminobenzaldehyde) and its Modifications

The Ehrlich's aldehyde reaction is a classic colorimetric method for this compound detection. labtestsguide.comgpnotebook.com The principle of this test involves the reaction of this compound with a reagent containing p-dimethylaminobenzaldehyde (a component of Ehrlich's reagent) in an acidic environment. vaia.comlabtest.com.brmicrobenotes.com This reaction produces a characteristic pink or red-colored complex. labtestsguide.comvaia.comlabtest.com.br The intensity of the resulting color is proportional to the concentration of this compound in the sample and can be quantified using a spectrophotometer. vaia.com

Modifications to the original Ehrlich's reaction have been developed to enhance its utility and specificity. One common modification involves the use of p-diethylaminobenzaldehyde instead of p-dimethylaminobenzaldehyde. atlas-medical.comatlas-site.co.ukharvard.edupraxisdienst.fr This modified reaction, conducted in a strongly acidic medium, also yields a pink color in the presence of this compound. atlas-medical.comatlas-site.co.uk Ascorbic acid is sometimes added as a reducing agent to maintain this compound in its reduced state, and a saturated sodium acetate (B1210297) solution can be used to stop the reaction. labpedia.net

It is important to note that the Ehrlich's reagent can react with other substances, such as p-aminosalicylic acid and sulfonamides, potentially leading to inaccurate results. atlas-medical.comrapidlabs.co.uk Furthermore, the presence of formalin may cause false-negative results. atlas-medical.comrapidlabs.co.uk

Diazonium Salt-Based Methods for Enhanced Specificity

To overcome the limitations of Ehrlich's reagent, methods utilizing diazonium salts have been developed, offering improved reaction speed and greater specificity for this compound. google.comgoogleapis.com While diazonium salts can also react with bilirubin (B190676), it is possible to selectively measure this compound by leveraging the differences in electron affinity of the diazonium salts. google.com

These methods are based on the coupling reaction of this compound with a stabilized diazonium salt in an acidic medium, which results in the formation of a red azo dye. e77.hulinear.esanamollabs.com The intensity of the red color is proportional to the this compound concentration. alcalalabs.com This approach is considered more specific for this compound compared to the Ehrlich's reagent-based tests. alcalalabs.com

Several types of diazonium salts have been investigated, including benzenediazonium (B1195382) salts with specific substituents and 9-fluorenone-2-diazonium salts. google.comgoogleapis.com The latter is noted for reacting almost instantaneously with this compound to produce a distinct red dye, which helps to avoid the difficulty in determination caused by the brown color produced by many other diazonium salts, especially in deeply colored urine. googleapis.com However, some diazonium salt-based methods may have lower sensitivity for color production with this compound. google.com It is also important to be aware of potential interferences. For instance, food dyes and medications with a red color in acidic conditions, such as phenazopyridine, can lead to false-positive results. alcalalabs.comanalyticon-diagnostics.com

Direct Spectrophotometry of Zinc Complexes of Urobilin (B239242)

A highly sensitive and specific method for this compound quantification involves the direct spectrophotometry of zinc complexes of urobilin. nih.gov In this procedure, the sample is first extracted with dimethylsulfoxide, which aids in the recovery of this compound and prevents protein precipitation. nih.gov The this compound in the extract is then oxidized to urobilin using iodine. nih.gov

The resulting urobilin forms a complex with zinc, and the concentration of this complex is determined by measuring its absorption or fluorescence spectrum. nih.govresearchgate.net The zinc-urobilin complex exhibits a characteristic absorption spectrum, which contributes to the high specificity of this method. nih.gov The high absorption coefficient of the complex also ensures high sensitivity. nih.gov

This method has demonstrated good precision, with within-day and day-to-day coefficients of variation ranging from 1.6% to 9.2% for stool and bile samples. nih.gov The detection limit for this compound is approximately 0.5 µmol/L by spectrophotometry and 0.25 µmol/L by fluorometry. nih.gov The method shows linearity in the range of 1 to 35 µmol/L for spectrophotometric determination and 0.5 to 17.5 µmol/L for fluorescent determination. nih.gov Studies have shown a good correlation with Ehrlich's method, although the results from the zinc complex method are typically higher. nih.gov

Simultaneous Injection Effective Mixing Flow Analysis (SIEMA) for Multi-Analyte Determination

A novel and automated approach for the determination of this compound and other analytes like bilirubin in urine is the Simultaneous Injection Effective Mixing Flow Analysis (SIEMA) system. capes.gov.brresearchgate.netrsc.orgrsc.org This technique utilizes a multi-channel flow analysis system for successive spectrophotometric measurements. capes.gov.brresearchgate.net

In a typical 4-channel SIEMA setup for this compound and bilirubin, two channels are dedicated to the this compound assay. capes.gov.brresearchgate.netrsc.orgresearchgate.net The color development for this compound is based on its reaction with p-diethylaminobenzaldehyde (p-DEABA) in a strong hydrochloric acid medium. capes.gov.brrsc.org The system involves a syringe pump, connectors, holding coils, a mixing coil, and a spectrophotometer. capes.gov.brresearchgate.netiitg.ac.in Aliquots of the sample and reagent are aspirated into holding coils and then simultaneously dispensed towards the detector. capes.gov.brresearchgate.net

This automated method offers excellent linearity for this compound, up to 100.0 mg L−1. capes.gov.brrsc.org The limit of detection (LOD) for this compound is 1.0 mg L−1, with a relative standard deviation (RSD) of 1.5% for a 30 mg L−1 this compound sample. capes.gov.brrsc.org The sample throughput for the combined assay of this compound and bilirubin is approximately 30 samples per hour. capes.gov.brrsc.org

Chromatographic Separations

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), provide powerful tools for the separation and quantification of this compound and its isomers from complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly effective method for the analysis of bilirubin and its derivatives, including this compound. nih.govresearchgate.net HPLC allows for the separation of different bilirubin fractions and isomers, which is crucial for understanding their respective clinical implications. researchgate.net For instance, different forms of bilirubin, such as unconjugated bilirubin and its photoisomers, can be assessed using HPLC methods. researchgate.net

In a typical HPLC analysis of bilirubin metabolites, human serum can be directly injected into the system. researchgate.net The separation is often achieved on columns like the Shodex Asahipak GS-320HQ, using an isocratic elution with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.net

The separation of isomers, which can be challenging, is a key strength of HPLC. chromforum.org For the separation of urocanic acid isomers, for example, a Cyclobond I™ 2000 β-Cyclodextrin column has been used successfully with a mobile phase of phosphate buffer and acetonitrile. uchile.cl The use of a photodiode array detector allows for the specific detection and quantification of the separated compounds.

The development of HPLC methods has significantly advanced the ability to analyze complex mixtures of bile pigments and their metabolites with high resolution and sensitivity. nih.gov

Table of Findings from Research Methodologies